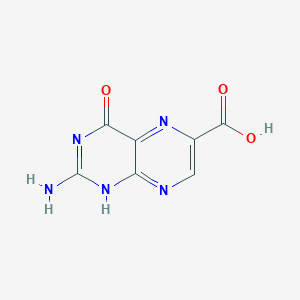

Pterin-6-Carboxylic Acid

説明

Pterin-6-carboxylic acid has been reported in Capsicum annuum var. annuum with data available.

structure in first source

特性

IUPAC Name |

2-amino-4-oxo-3H-pteridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABAUCFGPWONOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241626 | |

| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

948-60-7 | |

| Record name | Pterin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterin-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 948-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PTERIN-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G01J4LZ8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C | |

| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pterin-6-carboxylic Acid: A Fundamental Properties Guide for Researchers

Introduction

Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) derivative that holds significant interest in various scientific fields due to its roles in metabolism, its function as a photodegradation product of folic acid, and its potential as a biomarker for several diseases.[1][2] This technical guide provides a comprehensive overview of the core properties of this compound, its biological significance, and detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organooxygen and organonitrogen compound.[3] Structurally, it is characterized by a bicyclic pteridine core with a carboxylic acid group at the 6th position.[2] It is functionally related to an alpha-amino acid.[3] The compound typically appears as a light yellow to brown solid powder or crystals.

Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-4-oxo-3H-pteridine-6-carboxylic acid | [3] |

| Synonyms | 6-Carboxypterin, PCA, Pterine-6-carboxylic acid | [3] |

| CAS Number | 948-60-7 | [3] |

| Molecular Formula | C₇H₅N₅O₃ | [3] |

| Molecular Weight | 207.15 g/mol | [3] |

| Appearance | Light yellow to brown solid powder/crystals |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 360 °C (decomposes) | [3] |

| Solubility | Practically insoluble in water; slightly soluble in 0.01 M NaOH. May dissolve in DMSO. | [4] |

| Stability | The powder is stable for 3 months at room temperature. A 1 mM solution is stable for at least 10 days at room temperature. | [4] |

| Storage | Store powder at -20°C or colder, protected from light. | [4][5] |

| logP | -1.5 | [3] |

Spectral Properties

The spectral characteristics of this compound are crucial for its identification and quantification.

| Spectral Data | Wavelength/Value | Conditions | Source(s) |

| UV-Vis λmax | ~288 nm, ~350 nm | In pH 6, 10mM phosphate (B84403) buffer | [6] |

| Fluorescence | Excitation: 360 nm / Emission: 450 nm | - | [2] |

| Mass Spectrometry | m/z 208.07 [M+H]⁺ | - | [2] |

Biological Significance and Signaling Pathways

This compound is involved in several key biological processes, from vitamin metabolism to oxidative stress responses.

Folate Precursor and Photodegradation Product

This compound serves as a precursor for the synthesis of folate (Vitamin B9), which is essential for cell growth, development, and repair.[2][5] Conversely, it is also a known photodegradation product of folic acid.[2][7] When exposed to ultraviolet (UV) radiation, particularly UVA, folic acid degrades into 6-formylpterin (B158403) (FPT) and subsequently oxidizes to this compound.[7][8]

Role in Reactive Oxygen Species (ROS) Generation

A significant aspect of PCA's biological activity is its role as a photosensitizer.[8] Upon UVA exposure, this compound, along with folic acid and 6-formylpterin, can generate reactive oxygen species (ROS).[7][9][10] This production of ROS can lead to oxidative stress, which may induce DNA damage and phototoxicity in skin cells.[7][8] This pathway is of particular interest in dermatological and cancer research, as chronic exposure to UVA in the presence of unmetabolized folic acid could contribute to skin photocarcinogenesis.[7]

Potential as a Biomarker

Elevated levels of pteridines, including this compound, have been observed in the urine of patients with various types of cancer.[1] This has led to research into its potential use as a non-invasive biomarker for early cancer diagnosis.[11] Additionally, PCA is considered a biomarker for tetrahydrobiopterin (B1682763) (BH4) deficiency, an essential cofactor for several enzymes.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Chemical Synthesis by Oxidation of Neopterin (B1670844)/Biopterin (B10759762)

This compound can be synthesized by the oxidation of neopterin or biopterin using potassium permanganate (B83412) (KMnO₄).[12]

Materials:

-

Neopterin or Biopterin (12.2 g)

-

Potassium permanganate (KMnO₄) (36 g)

-

Sodium hydroxide (B78521) (NaOH) (13.2 g)

-

Deionized water

-

Ethanol (B145695) (EtOH)

-

Hydrochloric acid (HCl), 1N and 1:1 dilution

-

Active coal (2 g)

Procedure:

-

Prepare Solutions:

-

Oxidation Reaction:

-

Quenching and Precipitation:

-

Filtration and Decolorization:

-

Purification by Precipitation:

-

Final Product Isolation:

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of this compound.[4]

General Protocol:

-

System: HPLC with a UV detector.

-

Column: Waters Spherisorb S5-ODS 1, 4.6 x 150 mm, or a similar C18 reversed-phase column.[4]

-

Mobile Phase (Eluant): 50 mM Ammonium Phosphate (NH₄)H₂PO₄, adjusted to pH 3.[4]

-

Flow Rate: 2 ml/min.[4]

-

Detection Wavelength: 254 nm.[4]

-

Sample Preparation: Dissolve the sample in 0.01 M NaOH to a concentration of approximately 1 mg/ml.[4] For biological samples like urine, sample preparation may involve solid-phase extraction or other cleanup steps to remove interfering substances.[13]

-

Quantification: Use a calibration curve prepared from a high-purity this compound standard.[14]

Conclusion

This compound is a multifaceted molecule with fundamental roles in cellular metabolism and a complex relationship with UV radiation. Its properties as a folate precursor, a photosensitizing agent, and a potential disease biomarker make it a compound of significant interest for researchers in biochemistry, drug development, and clinical diagnostics. The standardized protocols for its synthesis and analysis provided herein offer a solid foundation for further investigation into its biological functions and applications.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound | 948-60-7 | Benchchem [benchchem.com]

- 3. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. schircks.ch [schircks.ch]

- 5. medchemexpress.com [medchemexpress.com]

- 6. hou.usra.edu [hou.usra.edu]

- 7. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. schircks.ch [schircks.ch]

- 13. Sample preparation and UHPLC-FD analysis of pteridines in human urine. | Semantic Scholar [semanticscholar.org]

- 14. This compound | High-Purity Reagent [benchchem.com]

Pterin-6-carboxylic Acid: A Comprehensive Technical Guide on its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid, a pteridine (B1203161) derivative, is a molecule of significant interest in various scientific fields, from biochemistry to drug development. Its presence in a range of natural sources and its role as a key metabolite and photodegradation product of folate underscore its biological relevance. This technical guide provides an in-depth exploration of the natural occurrences and discovery of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Discovery and Initial Characterization

The definitive historical account of the initial discovery, including the first isolation and characterization of this compound, remains a subject requiring further specific investigation of early literature in pteridine chemistry. The compound, identified by its systematic name 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid, has been known in the scientific community for many decades, primarily through its association with folate metabolism and degradation. Its chemical synthesis and characterization have been foundational to understanding the broader family of pterin (B48896) compounds.

Natural Sources of this compound

This compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms. While its presence is confirmed in several organisms, quantitative data on its concentration remains an area of active research.

Plant Kingdom

-

Soybeans (Glycine max) : Soybeans are another plant source where the presence of this compound has been reported. As with peppers, detailed quantitative studies to establish the concentration of this pterin derivative in soybeans and its various processed products are needed to fully understand its dietary significance.

Animal Kingdom

-

Fish : this compound has been detected in fish tissues. The specific species and the distribution of the compound within different tissues have not been extensively documented. Liquid Chromatography-Mass Spectrometry (LC-MS) based methods are suitable for the sensitive detection and quantification of carboxylic acids in complex biological matrices like fish fillets and could be adapted for this compound analysis.

Formation through Photodegradation of Folic Acid

A significant source of this compound is the photodegradation of folic acid (Vitamin B9) when exposed to ultraviolet (UV) radiation. This process is of particular interest in the fields of dermatology and photobiology.

The photodegradation of folic acid proceeds in a stepwise manner. Initially, UV exposure cleaves the folic acid molecule, yielding 6-formylpterin (B158403) and p-aminobenzoylglutamic acid. Subsequent UV irradiation leads to the oxidation of 6-formylpterin to form this compound.[2] This reaction is concentration-dependent and can generate reactive oxygen species (ROS), which has implications for skin health.[2]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the general pterin biosynthesis pathway, which commences with guanosine (B1672433) triphosphate (GTP). While the complete, specific enzymatic pathway leading to this compound is not fully elucidated in all organisms, the foundational steps are well-established.

The de novo synthesis of pterins begins with the enzymatic conversion of GTP. One of the key intermediates in this pathway is dihydroneopterin triphosphate. In Drosophila melanogaster, the enzyme 6-pyruvoyl-tetrahydropterin synthase catalyzes the conversion of dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin, which serves as a precursor for other pterins.[3] It is hypothesized that further enzymatic modifications of such intermediates, potentially involving oxidation and cleavage of the side chain, lead to the formation of this compound.

Biochemical Pathway: Pterin Biosynthesis from GTP

Caption: General pterin biosynthesis pathway starting from GTP.

Experimental Protocols

General Analytical Methods for Pterin Analysis

The quantification of pterins, including this compound, in biological samples is typically achieved using highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.

-

HPLC with Fluorescence Detection : This is a classic method for pterin analysis, leveraging the native fluorescence of these compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique offers high sensitivity and specificity, allowing for the accurate identification and quantification of pterins even in complex matrices. It is particularly useful for separating positional isomers of pterins.

Protocol for the Photodegradation of Folic Acid and Analysis of this compound

This protocol is based on the principles described in studies of folic acid phototoxicity.[2]

Objective: To induce the photodegradation of folic acid to this compound and quantify the product using HPLC.

Materials:

-

Folic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

UVA light source (e.g., 365 nm)

-

HPLC system with a C18 column and a UV or fluorescence detector

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

Procedure:

-

Sample Preparation: Prepare a solution of folic acid in PBS at a desired concentration (e.g., 10 µM).

-

UVA Exposure: Expose the folic acid solution to a controlled dose of UVA radiation. The exposure time will depend on the intensity of the light source and should be optimized to achieve significant degradation.

-

HPLC Analysis:

-

Inject a sample of the irradiated solution into the HPLC system.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to separate the components.

-

Monitor the elution profile at a wavelength appropriate for this compound (e.g., around 280 nm for UV detection or using appropriate excitation/emission wavelengths for fluorescence detection).

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the irradiated sample by comparing its peak area to the calibration curve.

-

Experimental Workflow: Folic Acid Photodegradation Analysis

Caption: Workflow for the analysis of this compound from folic acid photodegradation.

Summary of Quantitative Data

As of the current literature review, specific quantitative data for this compound in its primary natural sources is limited. The following table highlights the need for further research in this area.

| Natural Source | Reported Presence | Quantitative Data (Concentration) |

| Capsicum annuum var. annuum | Yes[1] | Not available in reviewed literature |

| Soybeans (Glycine max) | Yes | Not available in reviewed literature |

| Fish | Yes | Not available in reviewed literature |

Future Directions

The study of this compound presents several exciting avenues for future research. A primary focus should be on the accurate quantification of this compound in its natural dietary sources. Such data would be invaluable for nutritional science and for understanding human exposure to this pterin derivative. Furthermore, a detailed elucidation of the specific biosynthetic pathway of this compound in various organisms will provide deeper insights into pterin metabolism. Finally, continued investigation into the biological activities of this compound, particularly in the context of folate metabolism and its potential role in disease, is warranted.

References

- 1. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enzymatic conversion of dihydroneopterin triphosphate to tripolyphosphate and 6-pyruvoyl-tetrahydropterin, an intermediate in the biosynthesis of other pterins in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pterin-6-Carboxylic Acid in Folate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid, a pteridine (B1203161) derivative, is a molecule intricately linked to folate metabolism, primarily as a catabolite and a biomarker rather than a direct biosynthetic intermediate. This technical guide provides an in-depth exploration of its origins from folic acid photodegradation, its enzymatic transformations, and its cellular effects, particularly the generation of reactive oxygen species. Detailed experimental protocols for its quantification and the assessment of its biological activity are provided, alongside signaling and metabolic pathway diagrams to elucidate its complex role.

Introduction

Folate (Vitamin B9) and its derivatives are essential coenzymes in one-carbon transfer reactions, crucial for the biosynthesis of nucleotides and certain amino acids. The core of the folate molecule is a pteridine ring. This compound, also known as 6-carboxypterin, is a pterin (B48896) that has been identified as a key product of the photodegradation of folic acid[1]. While sometimes referred to as a folate precursor in commercial contexts, it is not an intermediate in the canonical de novo folate biosynthesis pathway[2]. Its primary significance in the context of folate metabolism lies in its role as a stable end-product of folate degradation, a potential biomarker for oxidative stress and certain diseases, and a photosensitizing agent capable of generating reactive oxygen species (ROS)[3]. This guide will delineate the established roles of this compound, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is a light yellow crystalline powder with limited solubility in water but soluble in alkaline solutions[4][5]. Its physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₅O₃ | [6][7] |

| Molecular Weight | 207.15 g/mol | [6][7] |

| CAS Number | 948-60-7 | [7] |

| Melting Point | 360 °C | [6][7] |

| logP | -1.5 | [6] |

| Water Solubility | Practically insoluble | [4] |

| Solubility | Slightly soluble in 0.01 M NaOH | [4] |

| UV Absorption Maxima | ~288 nm and ~350 nm | [8] |

This compound in Folate Degradation and Catabolism

The primary and most well-documented role of this compound is as a product of folic acid degradation.

Photodegradation of Folic Acid

Exposure of aqueous solutions of folic acid to ultraviolet (UV) radiation, particularly UVA, leads to its degradation[1]. This process is a multi-step reaction. Initially, the C9-N10 bond of the folic acid molecule is cleaved, yielding 6-formylpterin (B158403) and p-aminobenzoyl-L-glutamic acid. Subsequently, 6-formylpterin is oxidized to the more stable this compound[1].

Enzymatic Catabolism by Pterin Deaminase

This compound can serve as a substrate for the enzyme pterin deaminase (EC 3.5.4.11)[9][10]. This enzyme catalyzes the hydrolytic deamination of the pterin ring, converting this compound into 2,4-dihydroxy-6-pteridinecarboxylic acid (a lumazine (B192210) derivative) and ammonia[10][11].

Context within the Folate Biosynthesis Pathway

To understand the role of this compound, it is crucial to distinguish it from the true intermediates of de novo folate biosynthesis. In organisms that synthesize folate, the pathway begins with GTP and proceeds through several enzymatic steps to produce 6-hydroxymethyl-7,8-dihydropterin, which is the pterin precursor that is subsequently pyrophosphorylated and combined with p-aminobenzoate. This compound is not an intermediate in this pathway.

Biochemical and Cellular Effects

Generation of Reactive Oxygen Species (ROS)

This compound, along with its precursor 6-formylpterin, has been shown to act as a photosensitizer. Upon exposure to UVA radiation, these molecules can generate ROS, which can contribute to cellular oxidative stress[3]. This has implications for skin health, particularly in the context of sun exposure and the use of folic acid in topical applications.

Interaction with Enzymes

While not a substrate for the primary folate anabolic enzymes, this compound's interaction with catabolic enzymes is documented. The kinetic parameters of these interactions are important for understanding its metabolic fate.

| Enzyme | Substrate | Km | Vmax | Specific Activity | Organism | Reference |

| Pterin Deaminase | This compound (6-carboxypterin) | 1.3 mM | Not Reported | 0.825 units/mg protein (partially purified) | Bacillus megaterium | [9][12] |

| Dihydrofolate Reductase (Human) | This compound | Not a substrate | Not applicable | Not applicable | Homo sapiens | [13][14] |

Note: The specific activity for pterin deaminase was reported for a partially purified enzyme preparation and may not represent the Vmax of the pure enzyme.

There is no substantial evidence to suggest that this compound acts as a substrate or a significant inhibitor of human dihydrofolate reductase (DHFR) under physiological conditions[13][14][15]. The active site of DHFR is highly specific for the dihydrofolate structure[14].

Experimental Protocols

Protocol for Quantification of this compound by HPLC

This protocol describes the quantification of this compound in urine samples using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound standard

-

Methanol (B129727) (HPLC grade)

-

Phosphoric acid

-

Sodium hydroxide

-

Urine samples

-

0.22 µm syringe filters

Procedure:

-

Preparation of Mobile Phase: Prepare a 10 mM phosphate (B84403) buffer (pH 7.0). The mobile phase will be a gradient of methanol and the phosphate buffer. A typical starting condition is 5% methanol in phosphate buffer[16].

-

Preparation of Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in 0.01 M NaOH. From this stock, prepare a series of dilutions (e.g., 0.1 ng/mL to 100 ng/mL) in the mobile phase to generate a standard curve.

-

Sample Preparation:

-

Thaw frozen urine samples on ice, protected from light.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set the fluorescence detector to an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 5% methanol) at a flow rate of 0.5 mL/min[16].

-

Inject 20 µL of the prepared sample or standard.

-

Run a gradient elution to separate the pterins. An example gradient could be holding at 5% methanol for 15 minutes, followed by a ramp to a higher concentration if needed to elute other compounds, and then re-equilibration.

-

-

Quantification:

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Integrate the peak area for each standard and sample.

-

Construct a standard curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

-

Protocol for Measurement of Intracellular ROS using DCFH-DA

This protocol details the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS generation in cultured human keratinocytes (e.g., HaCaT cells) following exposure to this compound and UVA radiation.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound

-

DCFH-DA probe

-

Phosphate-buffered saline (PBS)

-

UVA light source (with a calibrated output)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed HaCaT cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well. Allow the cells to adhere and grow overnight at 37°C in a 5% CO₂ incubator.

-

Cell Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01 M NaOH, then diluted in media).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add fresh medium containing the desired concentration of this compound (e.g., 1-10 µM) and a vehicle control. Incubate for 1-2 hours.

-

-

DCFH-DA Staining:

-

UVA Exposure:

-

Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.

-

Expose the plate to a controlled dose of UVA radiation. Include a no-UVA control group.

-

-

Fluorescence Measurement:

-

Immediately after UVA exposure, measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm[19].

-

Alternatively, visualize the cells using a fluorescence microscope with a suitable filter set (e.g., for GFP).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Express the ROS levels as a fold change relative to the untreated control group.

-

Perform statistical analysis to determine the significance of the results.

-

Conclusion

This compound occupies a unique position in the landscape of folate metabolism. It is not a building block in the de novo synthesis of this essential vitamin but rather a prominent product of its degradation, particularly through photodegradation. Its stability and fluorescence make it a useful biomarker for folate degradation and potentially for conditions associated with increased oxidative stress. Furthermore, its ability to generate reactive oxygen species upon UVA exposure highlights a potential downside to the presence of unmetabolized folic acid in sun-exposed tissues. The methodologies provided in this guide offer a framework for researchers to further investigate the quantification and biological implications of this compound, contributing to a more complete understanding of the complex lifecycle of folates in biological systems.

References

- 1. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. schircks.ch [schircks.ch]

- 5. This compound | 948-60-7 [chemicalbook.com]

- 6. This compound (2-amino-1,4-dihydro-4-oxothis compound) | Others 12 | 948-60-7 | Invivochem [invivochem.com]

- 7. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hou.usra.edu [hou.usra.edu]

- 9. Pterin deaminase from Bacillus megaterium. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pterin deaminase - Wikipedia [en.wikipedia.org]

- 11. Characterization of unexplored amidohydrolase enzyme-pterin deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Variants of human dihydrofolate reductase with substitutions at leucine-22: effect on catalytic and inhibitor binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 15. Computational studies on pterins and speculations on the mechanism of action of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. doc.abcam.com [doc.abcam.com]

Pterin-6-carboxylic Acid: An In-depth Technical Guide to a Key Folic Acid Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid (PCA) is a primary degradation product of folic acid, emerging from processes such as photodegradation and oxidative stress. As a stable, fluorescent molecule, its presence can have significant implications in biological systems and pharmaceutical formulations. This technical guide provides a comprehensive overview of the formation, chemical properties, and biological significance of this compound. It details quantitative data on its formation, provides in-depth experimental protocols for its analysis, and explores its role in signaling pathways and potential applications in drug development.

Introduction

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous biological processes, including DNA synthesis, repair, and methylation. However, its susceptibility to degradation under various conditions, such as exposure to UV light and changes in pH, leads to the formation of several breakdown products. Among these, this compound is of significant interest due to its stability and biological activities. Understanding the dynamics of its formation and its physiological effects is critical for researchers in nutrition, toxicology, and pharmaceutical sciences. This guide serves as a technical resource, consolidating key information on this compound for professionals in the field.

Formation of this compound from Folic Acid

The primary pathway for the formation of this compound is the degradation of folic acid, predominantly through photodegradation. This process involves the cleavage of the C9-N10 bond in the folic acid molecule.

The degradation of folic acid into this compound is a multi-step process. Initially, exposure to ultraviolet (UV) radiation cleaves the folic acid molecule, yielding p-aminobenzoyl-L-glutamic acid and 6-formylpterin (B158403).[1] With continued exposure to UV light, 6-formylpterin is further oxidized to form the more stable this compound.[1] The presence of oxygen is a critical factor in this photochemical cleavage.[2][3]

The rate of folic acid photodegradation and subsequent formation of this compound is influenced by several factors, including the pH of the solution and the initial concentration of folic acid.

dot

Quantitative Data on Folic Acid Degradation

The degradation of folic acid to this compound is quantifiable and is significantly affected by environmental conditions.

Table 1: Rate of Folic Acid Photodegradation at Various pH Levels

| pH | Rate of Photodegradation (min⁻¹) | Reference |

| 2.5 | 5.04 x 10⁻³ | [4] |

| 10.0 | 0.1550 x 10⁻³ | [4] |

A study on the photodegradation of folic acid in aqueous solutions demonstrated that the rate of degradation follows apparent first-order kinetics and varies with pH. The maximum yield of this compound and p-amino-benzoyl-L-glutamic acid is typically observed between 3 to 8 hours of UV exposure, depending on the pH.[4]

Table 2: Influence of Folic Acid Concentration on Photodegradation Rate

| Folic Acid Concentration (µM) | Relative Degradation Rate | Reference |

| 1 | 1x | [5] |

| 5 | 2.1x faster than 1µM | [5] |

| 10 | 5.8x faster than 1µM | [5] |

Research indicates that the photodegradation of folic acid is concentration-dependent, with higher concentrations leading to a faster breakdown upon UVA exposure.[5]

Table 3: Fluorescence Quantum Yields of Pterin (B48896) Derivatives

| Compound | Medium | Fluorescence Quantum Yield (ΦF) | Reference |

| This compound | Acidic | 0.28 | [6][7] |

| This compound | Basic | 0.18 | [6][7] |

| 6-Formylpterin | Acidic | 0.12 | [6][7] |

| 6-Formylpterin | Basic | 0.07 | [6][7] |

| Folic Acid | Acidic | <0.005 | [6][7] |

| Folic Acid | Basic | <0.005 | [6][7] |

This compound exhibits a significantly higher fluorescence quantum yield compared to folic acid, making fluorescence spectroscopy a viable method for its detection.[6][7]

Chemical and Physical Properties of this compound

This compound is a stable heterocyclic compound with distinct chemical and physical characteristics.

Table 4: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₅N₅O₃ | [8] |

| Molecular Weight | 207.15 g/mol | [9] |

| Appearance | Light yellow powder | [10] |

| CAS Number | 948-60-7 | [8] |

| Solubility | Practically insoluble in water, slightly soluble in 0.01 M NaOH. | [10] |

| Excitation Wavelength | ~360 nm | [11] |

| Emission Wavelength | ~450 nm | [11] |

Experimental Protocols

Analysis of Folic Acid Degradation and this compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of folic acid and its degradation products.

dot

Objective: To quantify the concentration of this compound in a sample following folic acid degradation.

Materials:

-

HPLC system with UV or fluorescence detector

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[12]

-

Methanol (B129727) (HPLC grade)

-

Potassium phosphate (B84403) buffer (e.g., 15 mM, pH 6.4)[12]

-

This compound standard

-

Sample containing degraded folic acid

-

0.22 µm syringe filters

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01 M NaOH). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation:

-

For liquid samples, filter through a 0.22 µm syringe filter.

-

For solid samples or biological matrices, perform an appropriate extraction followed by filtration.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[12]

-

Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4). A small percentage of methanol (1-5%) can be added to adjust retention times.[12]

-

Flow Rate: 0.8 - 1.0 mL/min.[12]

-

Injection Volume: 20 µL.[12]

-

Column Temperature: 30°C.[12]

-

Detection:

-

-

Data Analysis:

-

Run the standards to establish a calibration curve of peak area versus concentration.

-

Inject the prepared sample and record the chromatogram.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as selectivity, linearity, limit of detection, limit of quantification, accuracy, and precision.[13]

Biological Significance and Signaling Pathways

This compound is not merely an inert degradation product; it exhibits biological activity, primarily through the generation of reactive oxygen species (ROS).

Generation of Reactive Oxygen Species (ROS)

Upon exposure to UVA radiation, both 6-formylpterin and this compound can act as photosensitizers, leading to the production of ROS.[5][14] This can induce oxidative stress in cells, potentially causing damage to lipids, proteins, and DNA.[14]

dot

The generation of ROS by this compound has been observed in various cell types, including skin cells, which has implications for phototoxicity and potentially skin photocarcinogenesis.[5] Studies have shown increased ROS production and photoinactivation of immortal human keratinocytes and malignant skin cells in the presence of this compound during UVA exposure.[5]

Role in Drug Development and Therapeutics

The unique properties of this compound have positioned it as a molecule of interest in pharmaceutical research and development.

Building Block for Pharmaceutical Synthesis

This compound serves as a versatile building block in the synthesis of various pharmaceuticals.[15] Its pteridine (B1203161) core is a key structural motif in many biologically active compounds. It can be utilized as a precursor for the synthesis of folic acid analogs and other pteridine derivatives, which are being investigated for therapeutic applications in oncology and immunology.[15]

Therapeutic Potential

Research has indicated that derivatives of this compound may possess therapeutic properties. For instance, a calcium salt of this compound has demonstrated anti-tumor activity.[11] Additionally, pterin compounds, in general, are being explored for their immunomodulatory effects.[11] There is also emerging in silico evidence suggesting that this compound could act as an inhibitor of phosphodiesterase 5 (PDE5), indicating a potential, though yet unproven, application in treating erectile dysfunction.

Furthermore, this compound and its precursor, 6-formylpterin, have been investigated for their potential as biomarkers for certain types of cancer.[16][17]

Conclusion

This compound is a significant degradation product of folic acid with notable chemical and biological properties. Its formation, particularly through photodegradation, is a critical consideration in the formulation of folic acid-containing products and in understanding the physiological effects of excess folic acid supplementation in the context of UV exposure. The analytical methods detailed in this guide provide a framework for the accurate quantification of this compound. Further research into the biological activities of this compound, especially its role in ROS-mediated signaling and its potential as a therapeutic agent or biomarker, is warranted and holds promise for advancements in both pharmaceutical and nutritional sciences.

References

- 1. Oxidative stress in vitiligo: photo-oxidation of pterins produces H(2)O(2) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. schircks.ch [schircks.ch]

- 11. This compound | 948-60-7 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. researchgate.net [researchgate.net]

- 17. Pterin-6-aldehyde, a cancer cell catabolite: identification and application in diagnosis and treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Catabolic Pathway of Folic Acid to Pterin-6-Carboxylic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

Abstract

Pterin-6-carboxylic acid, a pteridine (B1203161) derivative, is a significant catabolite of folic acid. Its formation is not a result of a de novo biosynthetic pathway from GTP, but rather a consequence of the oxidative degradation of folate. This technical guide provides a comprehensive overview of the current understanding of this catabolic pathway, detailing the key enzymatic steps, and presenting available quantitative data and experimental methodologies. This document is intended to serve as a resource for researchers investigating folate metabolism, pterin (B48896) biochemistry, and their implications in health and disease.

Introduction

This compound is an oxidized pterin that has been identified as a urinary biomarker in various physiological and pathological states. While initially thought to be a precursor in folate synthesis, current scientific evidence firmly establishes it as a product of folic acid and reduced folate catabolism[1]. The pathway involves the oxidative cleavage of the C9-N10 bond of the folate molecule, followed by the oxidation of the resulting aldehyde intermediate. Understanding this pathway is crucial for comprehending folate homeostasis and the biological roles of its catabolites.

The Core Catabolic Pathway

The formation of this compound from folic acid proceeds in two primary stages:

-

Oxidative Cleavage of Folic Acid: The initial step involves the cleavage of the C9-N10 bond of the folic acid molecule. This reaction yields two primary products: p-aminobenzoyl-L-glutamic acid and 6-formylpterin[2][3]. While this cleavage can occur non-enzymatically under conditions of oxidative stress, the precise enzymatic mechanisms driving this process in vivo are still under investigation. It is suggested that this cleavage can be a spontaneous process reflecting the intrinsic instability of folates[1].

-

Oxidation of 6-Formylpterin (B158403): The intermediate, 6-formylpterin, is subsequently oxidized at the C6 position to form this compound. This conversion of an aldehyde to a carboxylic acid is catalyzed by molybdenum-containing enzymes, with aldehyde oxidase and xanthine (B1682287) oxidase being the primary candidates[4][5].

The overall pathway can be visualized as follows:

Key Enzymes in the Pathway

Enzymes of Folate Cleavage

The enzymatic machinery responsible for the initial oxidative cleavage of the C9-N10 bond of folate in vivo is not yet fully elucidated. This cleavage is a critical step in folate catabolism, and its regulation likely plays a significant role in maintaining folate homeostasis.

Aldehyde Oxidase (EC 1.2.3.1)

Aldehyde oxidase (AO) is a cytosolic enzyme that catalyzes the oxidation of a wide range of aldehydes and nitrogenous heterocyclic compounds[4][6]. Its broad substrate specificity makes it a strong candidate for the oxidation of 6-formylpterin. The reaction catalyzed by AO is as follows:

6-Formylpterin + H₂O + O₂ → this compound + H₂O₂

Xanthine Oxidase (EC 1.17.3.2)

Xanthine oxidase (XO) is another key enzyme in purine (B94841) catabolism that can also oxidize various pterins and aldehydes[5]. It is also considered a likely catalyst for the conversion of 6-formylpterin to this compound[7]. The reaction is similar to that of aldehyde oxidase.

Quantitative Data

Currently, there is a limited amount of specific quantitative data available for the enzymatic steps in the this compound formation pathway. The following table summarizes the available information.

| Enzyme | Substrate | Km | Vmax | Source Organism | Notes |

| Xanthine Oxidase | Xanthine | 8 ± 1 µM | 15 ± 0.4 s⁻¹ | Bovine Milk | Included for reference of a known substrate.[8] |

| 6,8-dihydroxypurine | 5 ± 1 µM | 7 ± 0.4 s⁻¹ | Bovine Milk | Included for reference of a pterin-like substrate.[8] |

No specific kinetic data (Km, Vmax) for the oxidation of 6-formylpterin by aldehyde oxidase or xanthine oxidase has been found in the reviewed literature.

Experimental Protocols

General Assay for Aldehyde Oxidase/Xanthine Oxidase Activity with 6-Formylpterin

This protocol provides a general framework for measuring the enzymatic conversion of 6-formylpterin to this compound. Optimization of specific conditions may be required depending on the enzyme source and purity.

Objective: To determine the activity of aldehyde oxidase or xanthine oxidase in converting 6-formylpterin to this compound.

Principle: The enzymatic reaction is monitored by quantifying the formation of this compound over time using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

Materials:

-

Enzyme preparation (e.g., purified aldehyde oxidase or xanthine oxidase, or cytosolic extract)

-

6-Formylpterin (substrate)

-

This compound (standard)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

HPLC system with a C18 reverse-phase column

-

Fluorescence detector (Excitation: ~360 nm, Emission: ~450 nm) or UV detector

-

Mobile phase for HPLC (e.g., an isocratic or gradient mixture of a buffer like ammonium (B1175870) acetate (B1210297) and an organic solvent like methanol)

-

Reaction quenching solution (e.g., perchloric acid or trichloroacetic acid)

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the reaction buffer. Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

-

Enzyme Reaction: a. Prepare a reaction mixture containing the reaction buffer and the desired concentration of 6-formylpterin. b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C). c. Initiate the reaction by adding the enzyme preparation to the reaction mixture. d. At specific time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw aliquots of the reaction mixture. e. Immediately stop the reaction in the aliquots by adding the quenching solution.

-

Sample Analysis: a. Centrifuge the quenched samples to pellet any precipitated protein. b. Inject the supernatant into the HPLC system. c. Monitor the elution profile at the appropriate wavelength for this compound.

-

Data Analysis: a. Identify and integrate the peak corresponding to this compound in the chromatograms of the reaction samples. b. Use the standard curve to determine the concentration of this compound produced at each time point. c. Calculate the initial reaction velocity from the linear portion of the product formation versus time curve. d. Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of protein.

Regulation of the Pathway

The regulatory mechanisms governing the catabolism of folic acid to this compound are currently not well understood. The activity of aldehyde oxidase and xanthine oxidase can be influenced by substrate availability and the presence of inhibitors. Further research is needed to elucidate the specific regulatory controls of this pathway in vivo.

Conclusion and Future Directions

This compound is a product of folate catabolism, a pathway that is distinct from the de novo biosynthesis of pterins. While the main steps of this catabolic route have been identified, significant gaps in our knowledge remain. Future research should focus on:

-

The definitive identification of the enzyme(s) responsible for the initial oxidative cleavage of folate in vivo.

-

The determination of the kinetic parameters for the oxidation of 6-formylpterin by aldehyde oxidase and xanthine oxidase.

-

The elucidation of the regulatory mechanisms that control the rate of folate catabolism.

A deeper understanding of this pathway will provide valuable insights into folate homeostasis and its dysregulation in various diseases, potentially opening new avenues for diagnostic and therapeutic interventions.

References

- 1. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 6. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

Pterin-6-carboxylic Acid: A Comprehensive Technical Guide on its Biological Significance and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) derivative with emerging biological significance. As a photolytic breakdown product of folic acid and a precursor in folate biosynthesis, PCA is intricately linked to one-carbon metabolism, a cornerstone of cellular function.[1][2] Its presence in various biological systems and altered levels in certain disease states, including cancer, have positioned it as a potential biomarker. Furthermore, its ability to generate reactive oxygen species (ROS) upon UVA exposure and potential interactions with key enzymes highlight its multifaceted role in cellular processes. This technical guide provides an in-depth exploration of the biological significance, function, and analytical methodologies related to this compound, aimed at researchers, scientists, and professionals in drug development.

Introduction

This compound (2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid) is a heterocyclic compound belonging to the pteridine family.[3] Pteridines are widespread in nature and participate in numerous biological processes as pigments, enzyme cofactors, and signaling molecules.[4] PCA, in particular, has garnered attention due to its association with folate metabolism, its potential as a disease biomarker, and its photochemical properties.[5][6] This guide will delve into the core aspects of PCA's biological role, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅N₅O₃ | [7] |

| Molecular Weight | 207.15 g/mol | [7] |

| CAS Number | 948-60-7 | [7] |

| Appearance | Light yellow to brown solid powder | [8] |

| Melting Point | 360 °C | [7] |

| logP | -1.5 | [8] |

| UV-Vis Absorption Maxima (in phosphate (B84403) buffer) | ~288 nm, ~350 nm | [9] |

| Fluorescence (Excitation/Emission) | 360 nm / 450 nm | [1] |

Biological Significance and Function

Role in Folate Metabolism

This compound is considered a precursor in the biosynthesis of folate, a critical vitamin for cell growth, DNA synthesis, and repair.[10][11] The pteridine ring is a core component of the folate molecule, and PCA represents a key intermediate in its formation.[12][13] The folate cycle is a central part of one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine).

Photodegradation Product of Folic Acid and ROS Generation

Upon exposure to ultraviolet A (UVA) radiation, folic acid can degrade into 6-formylpterin (B158403) and subsequently to this compound.[14][15] This photochemical process is significant as both PCA and its precursor can act as photosensitizers, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[6] This production of ROS can induce oxidative stress, potentially leading to cellular damage, including DNA photooxidation.[6]

Potential as a Biomarker

Elevated levels of certain pteridines have been associated with various diseases, including cancer. However, studies on the utility of PCA as a standalone cancer biomarker have produced conflicting results. Some studies suggest that urinary levels of PCA are not significantly different between cancer patients and healthy individuals, while others include it in a panel of potential pteridine biomarkers.[2][5][12] Further research with standardized, quantitative methods is required to clarify its diagnostic potential. Table 2 summarizes findings from studies on urinary PCA levels.

| Population | PCA Levels | Study Conclusion | Reference(s) |

| Cancer Patients vs. Healthy Controls | No significant difference in mean excretion levels | PCA may not be a primary biomarker for cancer when analyzed in isolation. | [2] |

| Cancer Patients vs. Healthy Controls | Included in a panel of 8 pteridines, with some pteridines showing significant elevation in cancer patients. | Some pteridine levels can be used as biomarkers for noninvasive diagnosis of cancer. | [5] |

| Bladder Cancer Patients vs. Healthy Controls | Higher mean values in cancer patients. | May serve as a biomarker for the presence of tumors. | [12] |

Enzyme Inhibition

In silico studies have suggested that this compound may act as an inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1][16] The computational docking analysis showed a binding energy of -7.1 kcal/mol, indicating a potential interaction with the active site of PDE5.[1] However, these findings require experimental validation to confirm the inhibitory activity and determine kinetic parameters such as IC₅₀.

Metabolic Pathways

Folate Biosynthesis

This compound is an intermediate in the de novo synthesis of folates. The pathway originates from guanosine triphosphate (GTP) and involves a series of enzymatic reactions to form the pteridine core, which is then conjugated with para-aminobenzoic acid (pABA) and glutamate (B1630785) residues.

Caption: Simplified pathway of de novo folate biosynthesis.

Degradation Pathway

This compound can be degraded by certain microorganisms. For instance, Pseudomonas fluorescens can metabolize PCA, breaking the pteridine ring and releasing carbon dioxide. The degradation in mammals is less characterized, but it is generally understood that pterins can be catabolized and excreted.

Caption: Microbial degradation of this compound.

Experimental Protocols

Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a general framework for the quantification of PCA in urine samples. Optimization of specific parameters may be required based on the instrumentation used.

5.1.1. Materials and Reagents

-

This compound standard (≥98% purity)

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium (B1175870) formate, LC-MS grade

-

Ultrapure water

-

Urine samples

-

MnO₂ (for oxidation of reduced pterins, if total pterins are to be measured)

-

Centrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

LUNA amino column (or equivalent HILIC or C18 column)[17][18]

5.1.2. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine samples at 4000 x g for 10 minutes to remove particulate matter.

-

(Optional, for total pterin measurement) To 1 mL of the supernatant, add a small amount of MnO₂ and vortex for 30 seconds to oxidize any reduced pterins to their fluorescent forms. Centrifuge to pellet the MnO₂.[17]

-

Take 100 µL of the supernatant and dilute with 900 µL of the initial mobile phase.

-

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

5.1.3. LC-MS/MS Analysis

-

Column: LUNA amino column (e.g., 150 x 2.0 mm, 3 µm)[18]

-

Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate[18]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[18]

-

Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 85%) and gradually decrease to elute the polar analytes.

-

Flow Rate: 0.4 mL/min[18]

-

Injection Volume: 10 µL

-

Ionization Mode: ESI positive or negative, to be optimized for PCA.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for PCA.

5.1.4. Quantification

-

Prepare a calibration curve using serial dilutions of the PCA standard in a surrogate matrix (e.g., artificial urine or diluted mobile phase).

-

Quantify the concentration of PCA in the urine samples by comparing their peak areas to the calibration curve.

-

Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Assay for Reactive Oxygen Species (ROS) Generation

This protocol describes a method to assess the generation of intracellular ROS in response to PCA and UVA exposure using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.

5.2.1. Materials and Reagents

-

Human keratinocytes (e.g., HaCaT) or other relevant cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

This compound

-

DCFH-DA solution (e.g., 10 mM stock in DMSO)

-

UVA light source (with a defined wavelength and intensity)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

5.2.2. Experimental Procedure

-

Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Wash the cells twice with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add solutions of PCA at various concentrations (e.g., 0, 10, 50, 100 µM) in PBS to the wells.

-

Immediately expose the plate to a controlled dose of UVA radiation.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.[3]

-

Include appropriate controls, such as cells treated with a known ROS inducer (e.g., H₂O₂) and cells not exposed to UVA.

5.2.3. Data Analysis

-

Calculate the fold change in fluorescence intensity in PCA-treated and UVA-exposed cells relative to the control cells (no PCA, no UVA).

-

A significant increase in fluorescence indicates the generation of ROS.

Signaling Pathways and Experimental Workflows

The direct involvement of this compound in specific cellular signaling pathways is not yet well-elucidated. However, its ability to generate ROS and its potential interaction with enzymes like PDE5 suggest it could modulate various signaling cascades. The following workflow is proposed for researchers aiming to identify these pathways.

Caption: Workflow for investigating PCA-modulated signaling pathways.

Conclusion

This compound is a molecule of growing interest in the fields of biochemistry, cell biology, and drug development. Its roles as a folate precursor, a photoproduct of folic acid capable of generating ROS, and a potential biomarker and enzyme inhibitor underscore its complex biological functions. This technical guide has provided a comprehensive overview of the current knowledge on PCA, including quantitative data, detailed experimental protocols, and visual representations of its metabolic context. Further research, particularly in quantifying its levels in various biological matrices in health and disease, validating its putative enzyme inhibitory activities, and elucidating its impact on cellular signaling pathways, will be crucial in fully understanding its biological significance and harnessing its potential for therapeutic and diagnostic applications.

References

- 1. sdiarticle4.com [sdiarticle4.com]

- 2. Urinary excretion levels of unconjugated pterins in cancer patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pterin compounds: from butterflies to biochemistry [cinz.nz]

- 5. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differences in pteridine urinary levels in patients with malignant and benign ovarian tumors in comparison with healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pterin Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pterin and Folate Salvage. Plants and Escherichia coli Lack Capacity to Reduce Oxidized Pterins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of Pterin-6-Carboxylic Acid in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) derivative that has garnered significant attention in biochemical and pharmaceutical research. As a key metabolite and a structural analog of biologically important pterins, PCA is implicated in a variety of enzymatic processes. This technical guide provides an in-depth exploration of the involvement of this compound in key enzymatic reactions, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. PCA's roles as a substrate, inhibitor, and modulator of enzyme activity are discussed, offering valuable insights for researchers in enzymology, drug discovery, and molecular biology.

This compound and Dihydrofolate Reductase (DHFR)

Quantitative Data: Kinetic Parameters of Pterin (B48896) Derivatives with DHFR

The following table summarizes the kinetic parameters for a series of 8-alkylpterins and 6,8-dimethylpterin (B586621) with both chicken and human DHFR. This data illustrates how modifications to the pterin ring system influence substrate binding (Km) and catalytic turnover (Vmax). The Vmax/[E]o values represent the turnover number (kcat).

| Substrate | Enzyme Source | Km (µM) | Vmax/[E]o (s-1) |

| 8-methylpterin | Chicken DHFR | 47 | 5.4 |

| Human DHFR | 261 | 14.8 | |

| 8-ethylpterin | Chicken DHFR | 6.2 | 1.0 |

| Human DHFR | 14 | 2.6 | |

| 8-propylpterin | Chicken DHFR | 6.2 | 1.0 |

| Human DHFR | 14 | 2.6 | |

| 8-isopropylpterin | Chicken DHFR | 6.2 | 1.0 |

| Human DHFR | 14 | 2.6 | |

| 8-allylpterin | Chicken DHFR | 20 | 2.5 |

| Human DHFR | 45 | 5.8 | |

| 6,8-dimethylpterin | Chicken DHFR | 10 | 50 |

| Human DHFR | 30 | 150 |

Data sourced from studies on 8-alkylpterins and their interactions with DHFR.[1]

Experimental Protocol: Dihydrofolate Reductase Activity Assay with Pterin Substrates

This protocol describes a spectrophotometric assay to determine the kinetic parameters of DHFR with a pterin substrate, such as this compound. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Materials:

-

Purified Dihydrofolate Reductase (human or other sources)

-

Pterin substrate stock solution (e.g., this compound, dissolved in a suitable buffer and pH adjusted)

-

NADPH stock solution (in assay buffer)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT

-

UV/Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the following components:

-

Assay Buffer

-

NADPH to a final concentration of 100 µM

-

A specific concentration of the pterin substrate (varied for Km determination)

-

-

Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding a known amount of DHFR enzyme.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

Data Analysis: Determine the initial velocity (v) at different substrate concentrations. Plot v versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Logical Workflow for DHFR Assay

Caption: Workflow for determining DHFR kinetic parameters.

This compound and Xanthine (B1682287) Oxidase (XO)

Xanthine oxidase is a complex molybdoenzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. This reaction is a critical step in purine (B94841) metabolism. Due to its role in uric acid production, XO is a key target for drugs treating hyperuricemia and gout. Several studies have investigated the interaction of various pterin derivatives with xanthine oxidase, revealing both inhibitory and substrate-like behaviors.

Quantitative Data: Inhibition of Xanthine Oxidase by Pterin Derivatives

The following table summarizes the inhibitory effects of a panel of pterins on xanthine oxidase activity. The data is presented as the percentage of inhibition of urate formation from xanthine at a concentration of 200 µM for each pterin derivative.

| Pterin Derivative | Concentration (µM) | Inhibition of Urate Formation (%) |

| Neopterin | 200 | 90 |

| Biopterin | 200 | 90 |

| 7,8-Dihydroneopterin | 200 | 40 |

| 5,6,7,8-Tetrahydrobiopterin | 200 | 40 |

| Xanthopterin | 200 | 80 |

| Leukopterin | 200 | Weak Inhibition |

Data adapted from a study on the effect of pterins on xanthine oxidase.[2]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibitory potential of this compound against xanthine oxidase. The assay measures the formation of uric acid from xanthine, which has a characteristic absorbance at 295 nm.

Materials:

-

Xanthine Oxidase from bovine milk

-

Xanthine stock solution (in a suitable buffer, e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

This compound stock solution (inhibitor)

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5

-

UV/Vis Spectrophotometer

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Reaction Setup: In a microplate well or cuvette, add the following:

-

Assay Buffer

-

Xanthine Oxidase solution

-

Varying concentrations of this compound (or a control with no inhibitor)

-

-

Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the xanthine substrate.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time. The rate of uric acid formation is proportional to the initial linear slope of the absorbance curve.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Signaling Pathway: Purine Catabolism and Xanthine Oxidase

References

Pterin-6-carboxylic Acid: A Comprehensive Physicochemical and Biological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract